molecular formula C14H13NO B12997330 (2,3-Dimethylphenyl)(pyridin-3-yl)methanone CAS No. 1187167-51-6

(2,3-Dimethylphenyl)(pyridin-3-yl)methanone

Cat. No.: B12997330
CAS No.: 1187167-51-6
M. Wt: 211.26 g/mol
InChI Key: PHBLYBZTDZAZLK-UHFFFAOYSA-N
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Description

(2,3-Dimethylphenyl)(pyridin-3-yl)methanone is an organic compound that features a ketone functional group attached to a 2,3-dimethylphenyl ring and a pyridin-3-yl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)(pyridin-3-yl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2,3-dimethylbenzene with pyridin-3-ylmethanone chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)(pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(2,3-Dimethylphenyl)(pyridin-3-yl)methanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)(pyridin-3-yl)methanone depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The ketone group can form hydrogen bonds or participate in other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • (2,3-Dimethylphenyl)(pyridin-2-yl)methanone
  • (2,3-Dimethylphenyl)(pyridin-4-yl)methanone
  • (3,4-Dimethylphenyl)(pyridin-3-yl)methanone

Uniqueness

(2,3-Dimethylphenyl)(pyridin-3-yl)methanone is unique due to the specific positioning of the dimethyl groups on the phenyl ring and the pyridin-3-yl group. This structural arrangement can influence its reactivity and interactions with other molecules, making it distinct from similar compounds.

Properties

CAS No.

1187167-51-6

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

(2,3-dimethylphenyl)-pyridin-3-ylmethanone

InChI

InChI=1S/C14H13NO/c1-10-5-3-7-13(11(10)2)14(16)12-6-4-8-15-9-12/h3-9H,1-2H3

InChI Key

PHBLYBZTDZAZLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)C2=CN=CC=C2)C

Origin of Product

United States

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